molecular formula C15H12N2O2 B12815356 10,11-Dihydro-3H-naphtho(1,2-g)indazole-7,8-diol CAS No. 57595-91-2

10,11-Dihydro-3H-naphtho(1,2-g)indazole-7,8-diol

Cat. No.: B12815356
CAS No.: 57595-91-2
M. Wt: 252.27 g/mol
InChI Key: XPEHQRXYXFVTQI-UHFFFAOYSA-N
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Description

10,11-Dihydro-3H-naphtho(1,2-g)indazole-7,8-diol is a complex organic compound with the molecular formula C15H12N2O2 This compound is part of the naphthoindazole family, characterized by a fused ring system that includes both naphthalene and indazole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,11-Dihydro-3H-naphtho(1,2-g)indazole-7,8-diol typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene derivative, which is then subjected to cyclization reactions to form the indazole ring. Key steps include:

    Naphthalene Derivative Preparation: Starting with a suitable naphthalene precursor, functional groups are introduced through reactions such as nitration, reduction, and halogenation.

    Cyclization: The prepared naphthalene derivative undergoes cyclization with hydrazine or its derivatives under acidic or basic conditions to form the indazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

10,11-Dihydro-3H-naphtho(1,2-g)indazole-7,8-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to form quinone derivatives.

    Reduction: Reduction reactions can be used to modify the indazole ring or to reduce any nitro groups present.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the naphthalene or indazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

10,11-Dihydro-3H-naphtho(1,2-g)indazole-7,8-diol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its stable structure and reactivity.

Mechanism of Action

The mechanism by which 10,11-Dihydro-3H-naphtho(1,2-g)indazole-7,8-diol exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s hydroxyl groups can form hydrogen bonds, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    10,11-Dihydro-3H-naphtho(1,2-g)indazole:

    7,8-Dihydroxy-3H-naphtho(1,2-g)indazole: Similar structure but different substitution pattern, leading to distinct chemical and biological properties.

    3H-naphtho(1,2-g)indazole-7,8-dione:

Uniqueness

10,11-Dihydro-3H-naphtho(1,2-g)indazole-7,8-diol is unique due to its specific hydroxylation pattern, which influences its chemical reactivity and potential applications in various fields. The presence of hydroxyl groups at the 7 and 8 positions enhances its ability to participate in hydrogen bonding and other interactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

57595-91-2

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

10,11-dihydro-3H-naphtho[1,2-g]indazole-7,8-diol

InChI

InChI=1S/C15H12N2O2/c18-13-5-8-1-4-11-10(12(8)6-14(13)19)3-2-9-7-16-17-15(9)11/h1,4-7,18-19H,2-3H2,(H,16,17)

InChI Key

XPEHQRXYXFVTQI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC3=CC(=C(C=C23)O)O)C4=C1C=NN4

Origin of Product

United States

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